molecular formula C8H5F4NO3 B13434475 2-Fluoro-4-methoxy-5-nitrobenzotrifluoride

2-Fluoro-4-methoxy-5-nitrobenzotrifluoride

Cat. No.: B13434475
M. Wt: 239.12 g/mol
InChI Key: IQGKSGHJSYXIFD-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxy-5-nitrobenzotrifluoride is an organic compound with the molecular formula C8H5F4NO3 It is a derivative of benzotrifluoride, characterized by the presence of fluorine, methoxy, and nitro functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-4-methoxy-5-nitrobenzotrifluoride can be synthesized through a multi-step process. One common method involves the nitration of 2-fluoro-4-methoxybenzotrifluoride using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product quality .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methoxy-5-nitrobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-4-methoxy-5-nitrobenzotrifluoride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 2-fluoro-4-methoxy-5-nitrobenzotrifluoride exerts its effects depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the methoxy and fluorine groups can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved are specific to the context in which the compound is used, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-nitrobenzotrifluoride
  • 2-Methoxy-5-nitrobenzotrifluoride
  • 4-Fluoro-2-methoxy-5-nitroaniline

Uniqueness

2-Fluoro-4-methoxy-5-nitrobenzotrifluoride is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro, trifluoromethyl) groups on the benzene ring makes it a versatile intermediate for various chemical transformations .

Properties

Molecular Formula

C8H5F4NO3

Molecular Weight

239.12 g/mol

IUPAC Name

1-fluoro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5F4NO3/c1-16-7-3-5(9)4(8(10,11)12)2-6(7)13(14)15/h2-3H,1H3

InChI Key

IQGKSGHJSYXIFD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)F)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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